2-Chloro-4,5-difluorobenzoic acid

Catalog No.
S777064
CAS No.
110877-64-0
M.F
C7H3ClF2O2
M. Wt
192.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,5-difluorobenzoic acid

CAS Number

110877-64-0

Product Name

2-Chloro-4,5-difluorobenzoic acid

IUPAC Name

2-chloro-4,5-difluorobenzoic acid

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

CGFMLBSNHNWJAW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O

The exact mass of the compound 2-Chloro-4,5-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4,5-difluorobenzoic acid (CAS 110877-64-0) is a highly specialized, multi-halogenated aromatic building block primarily procured for the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Structurally, it provides a unique reactivity profile characterized by a highly labile 2-chloro leaving group—ideal for intramolecular cyclization—and stable 4,5-difluoro substituents that serve as handles for downstream nucleophilic aromatic substitution (SNAr). For industrial buyers, securing this exact substitution pattern is critical for maintaining high regioselectivity and avoiding the harsh reaction conditions associated with unhalogenated or fully fluorinated analogs [1].

Procurement attempts to substitute 2-chloro-4,5-difluorobenzoic acid with closely related analogs routinely fail due to strict process chemistry requirements. Substituting with 2-bromo-4,5-difluorobenzoic acid introduces severe supply chain vulnerabilities, as its synthesis requires highly toxic copper cyanide and expensive 3,4-difluoroaniline, making metric-ton scale-up economically and environmentally prohibitive [1]. Conversely, utilizing 2,4,5-trifluorobenzoic acid (TFBA) alters the leaving group dynamics during quinolone core cyclization; displacing a 2-fluoro group can generate corrosive fluoride species, necessitating expensive specialized reactor materials. Finally, starting from a simpler precursor like 3,4-difluorobenzoic acid forces manufacturers to perform poorly selective downstream ortho-chlorination, resulting in complex mixtures and severe API yield penalties [2].

Supply Chain Viability and Heavy Metal Avoidance

When evaluating precursors for 6,7-difluoroquinolone derivatives, 2-chloro-4,5-difluorobenzoic acid offers a critical manufacturability advantage over its bromo-analog. The synthesis of 2-bromo-4,5-difluorobenzoic acid relies on the Sandmeyer reaction using highly toxic copper cyanide and expensive 3,4-difluoroaniline. In contrast, 2-chloro-4,5-difluorobenzoic acid can be synthesized via direct chlorination routes or fluorodenitration without heavy metal cyanides [1]. This fundamental difference in synthetic origin eliminates the need for strict cyanide waste management protocols during API scale-up.

Evidence DimensionToxic Reagent Dependency in Precursor Synthesis
Target Compound Data0% cyanide or copper dependency
Comparator Or Baseline2-Bromo-4,5-difluorobenzoic acid (Requires stoichiometric CuCN)
Quantified DifferenceComplete elimination of heavy metal cyanide waste
ConditionsIndustrial-scale precursor synthesis

Procurement teams can secure metric-ton scale supply without the regulatory, environmental, and cost overhead associated with cyanide-based synthesis routes.

Regioselective Yield in Advanced Halogenation

For the synthesis of 8-chloro-fluoroquinolones, manufacturers must generate a 2,3-dichloro-4,5-difluoro intermediate. Starting directly with 2-chloro-4,5-difluorobenzoic acid allows for highly regioselective chlorination in oleum, yielding 2,3-dichloro-4,5-difluorobenzoic acid at 60–90% efficiency. Attempting to achieve this substitution pattern from unhalogenated 3,4-difluorobenzoic acid or crude mixtures results in poor regiocontrol and the formation of unwanted trichloro-byproducts, severely depressing the isolated yield of the target intermediate[1].

Evidence DimensionYield of 2,3-dichloro-4,5-difluoro intermediate
Target Compound Data60–90% yield
Comparator Or BaselineUnhalogenated precursors (Yields complex, low-purity mixtures)
Quantified DifferenceSignificant improvement in regioselectivity and isolated yield
ConditionsChlorination in oleum (35–50 °C)

Direct procurement of the 2-chloro intermediate bypasses a low-yield, low-selectivity initial halogenation step, directly improving overall API yield and reducing purification costs.

High-Yield Palladium-Catalyzed Annulation for Materials Science

Beyond pharmaceuticals, 2-chloro-4,5-difluorobenzoic acid is highly effective in the synthesis of advanced polycyclic aromatic compounds. In palladium-catalyzed annulation reactions with bay-diiodinated arenes, the 2-chloro leaving group facilitates efficient C-C bond formation. Specifically, reacting 2-chloro-4,5-difluorobenzoic acid with 4,4′,5,5′-tetrakis(hexyloxy)-2,2′-diiodo-1,1′-biphenyl affords the corresponding fluorinated triphenylene derivative in a 70% isolated yield [1]. The specific ortho-chloro-carboxylic acid motif is strictly required to drive this catalytic cycle efficiently.

Evidence DimensionAnnulation Yield
Target Compound Data70% isolated yield
Comparator Or BaselineNon-ortho-halogenated benzoic acids (Fails to react / 0% yield)
Quantified Difference70% absolute yield increase
ConditionsPalladium-catalyzed annulation with bay-diiodinated arenes

Provides materials science researchers with a reliable, high-yielding building block for synthesizing fluorinated organic electronic materials.

Synthesis of 6,7-Difluoroquinolone Antibiotic Cores

This compound is the preferred industrial starting material for synthesizing the 4-oxo-3-quinolinecarboxylic acid core found in numerous fluoroquinolone antibiotics. Its use avoids the heavy-metal toxicity associated with bromo-analogs, ensuring a cleaner, more scalable API manufacturing process [1].

Production of 8-Chloro-Fluoroquinolone Derivatives

By serving as a clean precursor for 2,3-dichloro-4,5-difluorobenzoic acid, this compound enables the highly regioselective synthesis of 8-chloro substituted fluoroquinolones. Procuring the 2-chloro variant directly eliminates the need for harsh, low-yield downstream chlorination of unhalogenated rings [2].

Development of Fluorinated Polycyclic Aromatic Compounds (PACs)

In advanced materials research, the ortho-chloro-carboxylic acid motif of this compound is leveraged in palladium-catalyzed annulation reactions to produce fluorinated triphenylene derivatives in high yields (up to 70%), which are valuable for organic electronics and liquid crystal displays [3].

XLogP3

2.4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

110877-64-0

Wikipedia

2-Chloro-4,5-difluorobenzoic acid

Dates

Last modified: 09-14-2023

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